molecular formula C7H10O2 B12441685 4-Ethynyl-2,2-dimethyl-1,3-dioxolane

4-Ethynyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B12441685
M. Wt: 126.15 g/mol
InChI Key: GPNBPQQQZHDRMZ-UHFFFAOYSA-N
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Description

4-Ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is a derivative of dioxolane, characterized by the presence of an ethynyl group at the 4-position and two methyl groups at the 2-position. This compound is primarily used in laboratory research and has various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with acetylene under specific conditions. The reaction is usually catalyzed by a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) are often used.

Major Products

    Oxidation: Formation of 4-oxo-2,2-dimethyl-1,3-dioxolane.

    Reduction: Formation of 4-ethyl-2,2-dimethyl-1,3-dioxolane.

    Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides stability and rigidity, making it a suitable scaffold for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

4-ethynyl-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNBPQQQZHDRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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